4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a furo[3,4-c]pyridine core with a methoxyphenylamino substituent, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-methoxyaniline with a suitable aldehyde, followed by cyclization in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to amine derivatives .
Scientific Research Applications
4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as antiproliferative activity against cancer cells. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furo[3,4-c]pyridine core with a methoxyphenylamino substituent makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-6-methyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C15H14N2O3/c1-9-7-10-8-20-15(18)13(10)14(16-9)17-11-3-5-12(19-2)6-4-11/h3-7H,8H2,1-2H3,(H,16,17) |
InChI Key |
RMJWUKOUQOTENI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)NC3=CC=C(C=C3)OC)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.